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Compound of Interest

Compound Name:
N-Boc-1-pivaloyl-D-erythro-

sphingosine

Cat. No.: B15548772 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation,

differentiation, and apoptosis.[1][2] N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically

modified derivative of D-erythro-sphingosine, featuring a tert-Butoxycarbonyl (Boc) protecting

group on the amine and a pivaloyl protecting group on the primary hydroxyl group. These

modifications are often employed in chemical synthesis to control reactivity and improve

solubility. Accurate and sensitive analytical methods are essential for the characterization and

quantification of such modified sphingolipids in various experimental settings. This application

note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the

analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine.

Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is adapted from standard methods for sphingolipid extraction.[3][4]

Reagents:

Methanol (MeOH), HPLC grade
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Chloroform (CHCl3), HPLC grade

Deionized Water

Internal Standard (IS): C17-sphingosine or a stable isotope-labeled version of the analyte, if

available.

Procedure:

To 100 µL of the sample (e.g., cell lysate, plasma), add 300 µL of methanol and 150 µL of

chloroform.

Add the internal standard to a final concentration of 100 ng/mL.

Vortex the mixture for 1 minute to ensure thorough mixing.

Sonicate the sample for 15 minutes in a bath sonicator.

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet proteins and other insoluble material.

Transfer the supernatant to a new microcentrifuge tube.

Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis
The following LC-MS method is a starting point and may require optimization for specific

instrumentation.

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system. Mass Spectrometer: A triple quadrupole or high-resolution

mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI)

source.

LC Parameters:
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM

ammonium formate.

Gradient:

0-2 min: 30% B

2-15 min: 30-100% B

15-20 min: 100% B

20.1-25 min: 30% B (re-equilibration)

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 120°C

Desolvation Gas Temperature: 350°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) or Multiple

Reaction Monitoring (MRM) for quantification.
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Data Presentation
Predicted Mass and Fragmentation

Molecular Formula: C₂₇H₅₃NO₅

Molecular Weight: 487.71 g/mol

Predicted [M+H]⁺: m/z 488.39

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for N-Boc-1-pivaloyl-D-erythro-
sphingosine

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da)
Proposed
Fragment Identity

488.39 432.37 56
Loss of isobutylene

from Boc group

488.39 388.34 100
Loss of Boc group

(isobutylene + CO₂)

488.39 386.33 102 Loss of pivalic acid

488.39 284.26 204

Loss of Boc and

pivaloyl groups and

water

388.34 284.26 104

Loss of pivaloyl group

and water from [M+H-

Boc]⁺

388.34 266.25 122

Further fragmentation

of the sphingosine

backbone

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on

the instrument and collision energy.

Quantitative Analysis
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For quantitative studies, a calibration curve should be prepared using a serial dilution of a

standard solution of N-Boc-1-pivaloyl-D-erythro-sphingosine. The ratio of the analyte peak

area to the internal standard peak area is plotted against the concentration.

Table 2: Example Calibration Curve Data

Concentration
(ng/mL)

Analyte Peak Area IS Peak Area
Peak Area Ratio
(Analyte/IS)

1 15,234 1,500,123 0.010

5 76,170 1,510,234 0.050

10 153,289 1,498,765 0.102

50 759,876 1,505,432 0.505

100 1,520,345 1,515,678 1.003

500 7,605,123 1,508,987 5.040
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Caption: Experimental workflow for the LC-MS analysis of N-Boc-1-pivaloyl-D-erythro-
sphingosine.
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Caption: Simplified overview of the sphingolipid metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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